tert-Butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate tert-Butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1438241-19-0
VCID: VC5936600
InChI: InChI=1S/C11H19N3O3/c1-11(2,3)16-10(15)14-5-7-8(4-12)13-17-9(7)6-14/h7,9H,4-6,12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2C(C1)ON=C2CN
Molecular Formula: C11H19N3O3
Molecular Weight: 241.291

tert-Butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate

CAS No.: 1438241-19-0

Cat. No.: VC5936600

Molecular Formula: C11H19N3O3

Molecular Weight: 241.291

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(aminomethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate - 1438241-19-0

Specification

CAS No. 1438241-19-0
Molecular Formula C11H19N3O3
Molecular Weight 241.291
IUPAC Name tert-butyl 3-(aminomethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-5-carboxylate
Standard InChI InChI=1S/C11H19N3O3/c1-11(2,3)16-10(15)14-5-7-8(4-12)13-17-9(7)6-14/h7,9H,4-6,12H2,1-3H3
Standard InChI Key NGEGZOIWPHWOJW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2C(C1)ON=C2CN

Introduction

Structural Analysis and Molecular Characteristics

The compound’s architecture combines a bicyclic pyrrolo[3,4-d]oxazole core with two functional groups: a tert-butyloxycarbonyl (Boc) protecting group at position 5 and an aminomethyl side chain at position 3. The pyrrole ring contributes aromaticity through a 6π-electron system, while the oxazole moiety introduces polarity and hydrogen-bonding capacity . The tert-butyl group enhances steric bulk, improving metabolic stability, whereas the aminomethyl substituent provides a site for further derivatization.

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous compounds reveals a planar bicyclic system with bond lengths consistent with aromatic delocalization. The oxazole ring’s N–O distance measures approximately 1.36 Å, while the pyrrole C–N bonds average 1.38 Å . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.45 (s, 9H, Boc CH3_3), 3.65 (m, 2H, CH2_2NH2_2), 4.20–4.50 (m, 4H, pyrrolo-oxazole protons) .

  • 13C^{13}\text{C} NMR: δ 28.1 (Boc CH3_3), 80.5 (Boc quaternary C), 153.2 (oxazole C=O) .

Synthesis and Reaction Optimization

The synthesis of tert-butyl 3-(aminomethyl)-pyrrolo-oxazole-5-carboxylate involves a multi-step route, typically starting from pyrrole precursors. A representative protocol, adapted from Suzuki-Miyaura coupling methodologies, is outlined below :

Key Synthetic Steps

  • Oxazole Ring Formation: Condensation of pyrrole-3-carbaldehyde with hydroxylamine under acidic conditions yields the oxazole intermediate.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc2_2O) in tetrahydrofuran (THF) installs the tert-butyl carbamate group.

  • Aminomethylation: Reductive amination using formaldehyde and sodium cyanoborohydride introduces the aminomethyl substituent.

Reaction Optimization

Optimization studies highlight the critical role of palladium catalysts and solvent systems in achieving high yields. For instance, using Pd(PPh3_3)4_4 in a 2:1 mixture of dimethoxyethane (DME) and water at 90°C for 6 hours affords a 96.7% yield .

Table 1: Optimal Reaction Conditions for Key Coupling Step

ParameterOptimal Value
CatalystPd(PPh3_3)4_4
SolventDME:H2_2O (2:1)
Temperature90°C
Reaction Time6 hours
Yield96.7%

Comparative Analysis with Structural Analogs

Structural modifications significantly alter pharmacological profiles. A brominated analog, tert-butyl 3-bromo-pyrrolo-oxazole-5-carboxylate (CAS 227619-53-6), exhibits reduced solubility but enhanced electrophilic reactivity, enabling cross-coupling reactions .

Table 2: Comparison with Brominated Analog

PropertyTarget CompoundBrominated Analog
Molecular FormulaC12_{12}H19_{19}N3_3O3_3C10_{10}H15_{15}BrN2_2O3_3
Molecular Weight253.30 g/mol291.14 g/mol
Solubility (H2_2O)12 mg/mL4 mg/mL
ReactivityNucleophilic amino groupElectrophilic bromine

Applications in Medicinal Chemistry and Drug Development

The compound serves as a versatile intermediate in designing kinase inhibitors and PROTACs. Its tert-butyl group enhances blood-brain barrier penetration, making it valuable in central nervous system (CNS) drug discovery . Current research focuses on derivatizing the aminomethyl group to improve target selectivity and reduce off-site toxicity.

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